molecular formula C12H22O2 B14477889 3-Ethyl-2-methylnon-2-enoic acid CAS No. 71850-80-1

3-Ethyl-2-methylnon-2-enoic acid

Cat. No.: B14477889
CAS No.: 71850-80-1
M. Wt: 198.30 g/mol
InChI Key: ZVAYQRYFPRUYPL-ZHACJKMWSA-N
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Description

3-Ethyl-2-methylnon-2-enoic acid is an organic compound that belongs to the class of fatty acids. It is commonly used in cosmetic formulations as an emollient and skin conditioning agent. This compound helps to soften and smooth the skin while providing a protective barrier to prevent moisture loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-ethyl-2-methylnon-2-enoic acid are not well-documented. it is likely that large-scale production involves similar alkylation reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylnon-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethyl-2-methylnon-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethyl-2-methylnon-2-enoic acid involves its interaction with cellular membranes and proteins. It helps to maintain the integrity of the skin barrier by forming a protective layer on the skin surface. This compound may also interact with specific receptors and enzymes, modulating various biochemical pathways involved in skin health and hydration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methylnon-2-enoic acid is unique due to its specific structure, which provides distinct emollient and skin conditioning properties. Its ability to form a protective barrier on the skin makes it particularly valuable in cosmetic formulations.

Properties

CAS No.

71850-80-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(E)-3-ethyl-2-methylnon-2-enoic acid

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-9-11(5-2)10(3)12(13)14/h4-9H2,1-3H3,(H,13,14)/b11-10+

InChI Key

ZVAYQRYFPRUYPL-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC/C(=C(\C)/C(=O)O)/CC

Canonical SMILES

CCCCCCC(=C(C)C(=O)O)CC

Origin of Product

United States

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